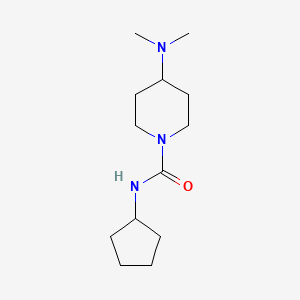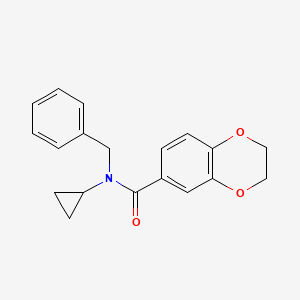
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide, commonly known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a derivative of a natural product called GABA, which is an inhibitory neurotransmitter in the central nervous system. CPP-115 has been shown to modulate the activity of GABA, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
CPP-115 works by inhibiting the activity of an enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which leads to increased inhibitory neurotransmission. This increased inhibitory neurotransmission has been shown to reduce seizures, anxiety, and addiction-related behaviors.
Biochemical and Physiological Effects
CPP-115 has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to increased inhibitory neurotransmission. This increased inhibitory neurotransmission has been shown to reduce seizures, anxiety, and addiction-related behaviors. CPP-115 has also been shown to enhance cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, CPP-115 has been shown to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. CPP-115 is also relatively stable and can be easily synthesized in the lab. However, CPP-115 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, CPP-115 has been shown to have some toxicity in animal models, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CPP-115. One direction is to further investigate its potential therapeutic applications. CPP-115 has shown promise for the treatment of various neurological disorders, but more research is needed to determine its efficacy in humans. Another direction is to develop new analogs of CPP-115 that have improved solubility and reduced toxicity. Finally, the mechanism of action of CPP-115 is not fully understood, and more research is needed to elucidate the molecular pathways involved in its effects.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. The second step involves the reaction of N-methylcyclopentanamine with 4-dimethylaminobutyryl chloride to form N-cyclopentyl-4-(dimethylamino)butyramide. Finally, N-cyclopentyl-4-(dimethylamino)butyramide is reacted with trifluoroacetic acid to form CPP-115. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CPP-115 has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of GABA, which makes it a promising candidate for the treatment of various neurological disorders such as epilepsy, addiction, and anxiety disorders. CPP-115 has also been shown to enhance cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, CPP-115 has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15(2)12-7-9-16(10-8-12)13(17)14-11-5-3-4-6-11/h11-12H,3-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJMINAUAJEIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)

![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)

![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
